Dideuterio-(4-ethylsulfonylphenyl)methanamine
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Overview
Description
Dideuterio-(4-ethylsulfonylphenyl)methanamine is a deuterated compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This substitution can significantly alter the compound’s physical and chemical properties, making it valuable in various scientific research applications. The compound’s structure includes an ethylsulfonyl group attached to a phenyl ring, which is further connected to a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the deuteration of (4-ethylsulfonylphenyl)methanamine using deuterated reagents such as deuterated methylamine or dimethylamine . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of dideuterio-(4-ethylsulfonylphenyl)methanamine may involve large-scale deuteration processes using specialized equipment and reagents. The process typically includes the purification of the final product to ensure high deuterium incorporation and purity. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification steps.
Chemical Reactions Analysis
Types of Reactions
Dideuterio-(4-ethylsulfonylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dideuterio-(4-ethylsulfonylphenyl)methanamine has several scientific research applications, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Industry: Utilized in the development of new materials and catalysts with enhanced properties due to the presence of deuterium.
Mechanism of Action
The mechanism of action of dideuterio-(4-ethylsulfonylphenyl)methanamine involves the interaction of its functional groups with molecular targets. The ethylsulfonyl group can participate in various chemical reactions, while the deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. The presence of deuterium can slow down metabolic processes, leading to prolonged activity and reduced toxicity .
Comparison with Similar Compounds
Similar Compounds
(4-Ethylsulfonylphenyl)methanamine: The non-deuterated version of the compound.
Deuterated Methylamine: A simpler deuterated amine used in similar applications.
Deuterated Dimethylamine: Another deuterated amine with similar properties.
Uniqueness
Dideuterio-(4-ethylsulfonylphenyl)methanamine is unique due to the presence of both the ethylsulfonyl group and deuterium atoms. This combination provides distinct chemical and physical properties, making it valuable in various research and industrial applications. The deuterium atoms enhance the compound’s stability and reduce its metabolic rate, which can be advantageous in drug development and other scientific studies .
Properties
IUPAC Name |
dideuterio-(4-ethylsulfonylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2,7,10H2,1H3/i7D2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAFBMBRXKFTDS-RJSZUWSASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)S(=O)(=O)CC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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